molecular formula C19H16FN3O2 B2987474 N-[(dimethylamino)methylene]-2-(4-fluorophenyl)-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide CAS No. 339106-95-5

N-[(dimethylamino)methylene]-2-(4-fluorophenyl)-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide

Cat. No. B2987474
M. Wt: 337.354
InChI Key: GSALHSUHEYDJOU-CIAFOILYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(dimethylamino)methylene]-2-(4-fluorophenyl)-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide is a useful research compound. Its molecular formula is C19H16FN3O2 and its molecular weight is 337.354. The purity is usually 95%.
BenchChem offers high-quality N-[(dimethylamino)methylene]-2-(4-fluorophenyl)-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(dimethylamino)methylene]-2-(4-fluorophenyl)-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

A study focused on the synthesis of a new series of compounds related to the mentioned chemical structure, demonstrating interesting antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The compounds showed higher activity compared to reference drugs, indicating their potential as antimicrobial agents (Ghorab et al., 2017).

Fluorescence and Sensing Applications

Research into the self-assembled aggregates of new fluoroalkylated end-capped oligomers, including compounds similar to the one , has shown the ability to selectively recognize hydrophilic amino and N,N-dimethylamino compounds, transferring these from aqueous solutions to organic media. This selectivity highlights potential applications in sensing and recognition technologies (Sawada et al., 2000).

Antitumor and Cytotoxic Activities

Compounds with structural similarities to "N-[(dimethylamino)methylene]-2-(4-fluorophenyl)-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide" have been identified as novel topoisomerase I-targeting agents with potent cytotoxic activity. These findings suggest potential applications in cancer therapy, particularly in targeting topoisomerase I as a therapeutic strategy (Ruchelman et al., 2004).

Fluorescent Labeling of Oligodeoxyribonucleotides

Novel fluorophores have been synthesized and characterized for their fluorescence in various environments, with some used for labeling nucleosides and oligodeoxyribonucleotides. This application is crucial in biomedical research, where fluorescent markers are used for studying genetic materials and processes (Singh & Singh, 2007).

pH-sensitive Fluorescent Sensors

Europium(III) complexes, including derivatives of similar compounds, have been developed as fluorescent pH probes. These complexes exhibit high sensitivity to pH changes, suggesting their utility in biological and chemical sensing applications, including in vivo and in vitro monitoring of pH changes (Zhang et al., 2011).

properties

IUPAC Name

N-(dimethylaminomethylidene)-2-(4-fluorophenyl)-1-oxoisoquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O2/c1-22(2)12-21-18(24)17-11-23(14-9-7-13(20)8-10-14)19(25)16-6-4-3-5-15(16)17/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSALHSUHEYDJOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC(=O)C1=CN(C(=O)C2=CC=CC=C21)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(dimethylamino)methylene]-2-(4-fluorophenyl)-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide

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